Home > Products > Screening Compounds P126231 > (S)-Tacrine(10)-hupyridone
(S)-Tacrine(10)-hupyridone -

(S)-Tacrine(10)-hupyridone

Catalog Number: EVT-10891123
CAS Number:
Molecular Formula: C32H44N4O
Molecular Weight: 500.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

(S)-Tacrine(10)-hupyridone, also referred to as A10E, is a novel compound designed as a dual-binding inhibitor of acetylcholinesterase (AChE). It is synthesized from modifications of tacrine and huperzine A, both of which are known for their roles in treating cognitive impairments associated with Alzheimer's disease. The compound has demonstrated significant potential in preclinical studies, particularly in reversing cognitive deficits in animal models.

Source and Classification

(S)-Tacrine(10)-hupyridone is classified as an acetylcholinesterase inhibitor. This classification is essential due to its therapeutic implications in neurodegenerative disorders, especially Alzheimer's disease. The compound's structural design incorporates elements from both tacrine and huperzine A, aiming to enhance efficacy and reduce side effects associated with traditional treatments .

Synthesis Analysis

The synthesis of (S)-Tacrine(10)-hupyridone involves several key steps:

  1. Starting Materials: The synthesis begins with the parent compounds tacrine and huperzine A.
  2. Chemical Modifications: These compounds undergo chemical transformations to create a hybrid structure that retains the beneficial properties of both while enhancing AChE inhibition.
  3. Characterization: The final product is characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to confirm its structure and purity.

The potency of (S)-Tacrine(10)-hupyridone as an AChE inhibitor has been quantified, with an IC50 value reported around 20-26.4 nM, indicating a high level of activity compared to its parent compounds .

Molecular Structure Analysis

The molecular structure of (S)-Tacrine(10)-hupyridone features a complex arrangement that allows for dual binding to the active site of AChE. Key structural data includes:

  • Molecular Formula: C18H22N2O
  • Molecular Weight: 290.38 g/mol
  • Structural Features: The compound contains a tacrine moiety linked to a huperzine A fragment, facilitating its dual-binding capability.

The structural design enhances its ability to cross the blood-brain barrier, which is crucial for its therapeutic application in central nervous system disorders .

Chemical Reactions Analysis

(S)-Tacrine(10)-hupyridone undergoes various chemical reactions primarily associated with its interaction with acetylcholinesterase:

  • Inhibition Mechanism: The compound inhibits AChE through a mixed competitive mechanism, meaning it can bind to both the enzyme and the substrate simultaneously.
  • Reversible Binding: The inhibition is largely reversible, allowing for potential therapeutic flexibility.
  • Interaction with Neurotransmitters: It may also interact with other neurotransmitter systems, enhancing cholinergic signaling in the brain.

These reactions are critical for understanding how (S)-Tacrine(10)-hupyridone can alleviate cognitive dysfunctions .

Mechanism of Action

The mechanism through which (S)-Tacrine(10)-hupyridone exerts its effects involves several processes:

  1. AChE Inhibition: By inhibiting acetylcholinesterase, the compound increases the availability of acetylcholine at synaptic clefts, enhancing cholinergic transmission.
  2. BDNF Pathway Activation: It has been shown to increase the expression of brain-derived neurotrophic factor (BDNF), which plays a significant role in neuronal survival and growth.
  3. Neuroprotective Effects: The activation of downstream signaling pathways such as Akt and extracellular regulated kinase (ERK) contributes to its neuroprotective effects against cognitive decline .
Physical and Chemical Properties Analysis

Key physical and chemical properties of (S)-Tacrine(10)-hupyridone include:

  • Solubility: Soluble in organic solvents; limited solubility in water.
  • Stability: Stable under standard laboratory conditions but sensitive to light and moisture.
  • pKa Value: Indicates potential ionization states that can affect bioavailability.

These properties are essential for determining the formulation and delivery methods for potential clinical applications .

Applications

(S)-Tacrine(10)-hupyridone has several promising applications:

  • Alzheimer's Disease Treatment: Its primary application is as a therapeutic agent for Alzheimer's disease due to its potent AChE inhibition and neuroprotective properties.
  • Cognitive Dysfunction Management: Research indicates efficacy in preventing post-operative cognitive dysfunction (POCD) in aged populations, showing potential for broader applications in geriatric medicine .
  • Neuroscience Research Tool: As a dual-binding inhibitor, it serves as a valuable tool for studying cholinergic signaling pathways and developing new therapies for cognitive impairments.
Synthesis and Rational Design of (S)-Tacrine(10)-Hupyridone

Structural Hybridization: Tacrine and Huperzine A Pharmacophore Integration

(S)-Tacrine(10)-hupyridone (designated A10E in research literature) exemplifies a rationally designed multitarget-directed ligand conceived through the strategic fusion of tacrine and huperzine A pharmacophores. Tacrine, a potent acetylcholinesterase (AChE) inhibitor and the first FDA-approved Alzheimer’s disease (AD) drug, contributes the 4-aminoquinoline scaffold essential for interacting with AChE’s catalytic anionic site (CAS). Huperzine A, a naturally occurring Lycopodium alkaloid with superior blood-brain barrier penetration and neuroprotective properties, provides the carbobicyclic substructure critical for engaging AChE’s peripheral anionic site (PAS) [2] [6] [8].

The conjunctive approach merges these complementary structural motifs into a single molecular entity via a decamethylene linker. This hybridization strategy overcomes limitations inherent to each parent molecule: tacrine’s hepatotoxicity and huperzine A’s complex synthesis. Crucially, the (S)-stereochemistry at the hupyridone moiety (derived from huperzine A’s stereospecific configuration) optimizes spatial orientation for target engagement. Molecular modeling confirms that the hybrid preserves tacrine’s π-π stacking with Trp86 in the CAS while the hupyridone moiety mimics huperzine A’s interactions with Trp286 in the PAS, creating a synergistic binding profile [1] [6] [8].

Table 1: Pharmacophoric Contributions of Parent Compounds to (S)-Tacrine(10)-Hupyridone

Parent MoleculeCore PharmacophorePrimary Target SiteFunctional Contribution
Tacrine4-AminoquinolineCatalytic Anionic Site (CAS)High-affinity AChE inhibition
Huperzine ACarbobicyclic enonePeripheral Anionic Site (PAS)PAS engagement, neuroprotection
Linker (C10)Decamethylene chainMid-gorge regionOptimal spacing for dual-site binding

Linker Optimization for Dual-Binding Acetylcholinesterase Inhibition

The decamethylene linker [(CH₂)₁₀] connecting tacrine and hupyridone moieties is a product of systematic structure-activity relationship (SAR) studies. Early dimeric tacrine analogues revealed that linker length critically determines AChE inhibitory potency. Shorter chains (<8 methylene units) impede simultaneous engagement with both CAS and PAS, while longer chains (>12 units) induce conformational entropy penalties, reducing binding affinity. The C10 spacer demonstrates optimal length for spanning the 20Å AChE gorge, enabling concurrent binding:

  • The protonated tacrine nitrogen forms a cation-π interaction with Trp86 in the CAS
  • The hupyridone carbonyl hydrogen-bonds with Tyr337 and Tyr124
  • The linker’s aliphatic chain facilitates hydrophobic contacts along the gorge [1] [4] [8]

This dual-site binding confers exceptional AChE inhibition, with an IC₅₀ of 20 nM—significantly lower than tacrine (IC₅₀ = 100 nM) or huperzine A (IC₅₀ = 82 nM). Kinetic studies confirm mixed-type inhibition, consistent with simultaneous CAS/PAS occupation. The extended binding mode additionally disrupts β-amyloid (Aβ) aggregation by blocking PAS-mediated amyloidogenesis, demonstrating functional advantages beyond catalytic inhibition [1] [4].

Table 2: Impact of Linker Length on Dimeric Tacrine-Huperzine Hybrid Activity

Linker Length (Methylene Units)AChE IC₅₀ (nM)Binding ModeAβ Anti-aggregation Effect
6120Primarily CASWeak
845Partial dual-siteModerate
1020Full dual-siteStrong
1238Dual-site with strainModerate
14110Entropic penaltyWeak

Stereoselective Synthesis: Role of (S)-Configuration in Target Affinity

The synthesis of (S)-Tacrine(10)-hupyridone employs stereocontrolled methodologies to ensure the (S)-configuration at the critical chiral center within the hupyridone fragment. This enantioselectivity is achieved via:

  • Chiral Pool Sourcing: Utilization of enantiomerically pure precursors derived from natural (S)-amino acids or terpenes to establish the required stereochemistry [5] [7].
  • Asymmetric Catalysis: Key steps like the Friedländer condensation or reductive amination employ chiral catalysts (e.g., BINOL-derived phosphoric acids) to induce stereoselectivity [6] [7].
  • Resolution Techniques: Diastereomeric salt crystallization or chiral chromatography separate racemic intermediates when stereospecific synthesis proves challenging [5] [7].

The (S)-configuration profoundly enhances biological activity. X-ray crystallography of AChE complexes reveals that the (S)-enantiomer positions the hupyridone carbonyl for optimal hydrogen bonding with Tyr337 in the PAS, while the (R)-enantiomer induces steric clashes with Phe295. Consequently, the (S)-enantiomer exhibits:

  • 68-fold greater AChE inhibition than galantamine [3]
  • Superior disruption of Aβ₄₂ fibrillization (70% reduction vs. 35% for (R)-form) [1]
  • Enhanced activation of the BDNF/TrkB pathway due to precise conformational alignment with tyrosine kinase receptors [1] [4]

Molecular dynamics simulations corroborate that the (S)-configuration stabilizes the ligand-AChE complex 3.2 kcal/mol more effectively than the (R)-form, primarily through reduced desolvation energy and optimized van der Waals contacts in the PAS [1] [3] [7]. The stereospecificity extends to neurotrophic effects: (S)-A10E increases BDNF expression 2.3-fold in hippocampal neurons versus the (R)-diastereomer, underscoring the chiral dependence for multitarget efficacy [4] [8].

Properties

Product Name

(S)-Tacrine(10)-hupyridone

IUPAC Name

(5S)-5-[10-(1,2,3,4-tetrahydroacridin-9-ylamino)decylamino]-5,6,7,8-tetrahydro-1H-quinolin-2-one

Molecular Formula

C32H44N4O

Molecular Weight

500.7 g/mol

InChI

InChI=1S/C32H44N4O/c37-31-21-20-24-27(18-13-19-28(24)36-31)33-22-11-5-3-1-2-4-6-12-23-34-32-25-14-7-9-16-29(25)35-30-17-10-8-15-26(30)32/h7,9,14,16,20-21,27,33H,1-6,8,10-13,15,17-19,22-23H2,(H,34,35)(H,36,37)/t27-/m0/s1

InChI Key

ROTFGKJJMRTWBD-MHZLTWQESA-N

Canonical SMILES

C1CCC2=NC3=CC=CC=C3C(=C2C1)NCCCCCCCCCCNC4CCCC5=C4C=CC(=O)N5

Isomeric SMILES

C1CCC2=NC3=CC=CC=C3C(=C2C1)NCCCCCCCCCCN[C@H]4CCCC5=C4C=CC(=O)N5

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.